molecular formula C14H16N2O5 B2757075 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034273-97-5

3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2757075
CAS No.: 2034273-97-5
M. Wt: 292.291
InChI Key: VLXNGZWDTDBSPF-UHFFFAOYSA-N
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Description

3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034273-97-5) is a specialized organic compound with a molecular formula of C14H16N2O5 and a molecular weight of 292.29 g/mol. It features a unique molecular structure comprising an oxazolidinedione core linked to a pyrrolidine ring and a 2,5-dimethylfuran-3-carbonyl group. The presence of both furan and pyrrolidine structures contributes to its good stability and reactivity, making it a versatile intermediate for further chemical modifications . The oxazolidinedione moiety is a recognized pharmacophore in medicinal chemistry, suggesting potential bioactivity that is valuable for developing new therapeutic agents . Its carefully designed stereochemistry can enhance selectivity in chemical and biological interactions, making it a compound of significant interest in organic synthesis and drug discovery programs . This product is listed with a purity of 90% and above and is available for research purposes in various quantities, such as 1mg, 10mg, and 30mg . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is strictly not for human consumption.

Properties

IUPAC Name

3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-8-5-11(9(2)21-8)13(18)15-4-3-10(6-15)16-12(17)7-20-14(16)19/h5,10H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXNGZWDTDBSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 2,5-dimethylfuran-3-carbonyl chloride: This can be achieved by reacting 2,5-dimethylfuran with thionyl chloride under reflux conditions.

    Synthesis of the pyrrolidine derivative: The pyrrolidine ring can be introduced by reacting the 2,5-dimethylfuran-3-carbonyl chloride with pyrrolidine in the presence of a base such as triethylamine.

    Formation of the oxazolidine-2,4-dione ring: The final step involves the cyclization of the intermediate product with an appropriate reagent, such as ethyl chloroformate, under controlled conditions to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted derivatives with various functional groups replacing the carbonyl group.

Scientific Research Applications

3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The furan and pyrrolidine rings contribute to its binding affinity and specificity, while the oxazolidine-2,4-dione ring may play a role in its stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities

All compared compounds share the 1,3-oxazolidine-2,4-dione backbone, a hallmark of dicarboximide fungicides. This core is critical for binding to target enzymes involved in fungal cell membrane integrity .

Key Differences in Substituents

(a) Vinclozolin
  • Structure : (RS)-3-(3,5-Dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione
  • Key Features :
    • Aryl group: 3,5-Dichlorophenyl (electron-withdrawing substituents enhance stability and binding affinity to fungal proteins).
    • Aliphatic substituents: Methyl and vinyl groups at the 5-position of the oxazolidine ring .
  • Application : Broad-spectrum fungicide against gray mold (Botrytis cinerea) in vegetables and pulses .
  • Regulatory Status : Registration expired in Japan (1998), likely due to toxicity concerns .
(b) Myclozolin
  • Structure : (RS)-3-(3,5-Dichlorophenyl)-5-methoxymethyl-5-methyl-1,3-oxazolidine-2,4-dione
  • Key Features :
    • Methoxymethyl group at the 5-position increases hydrophilicity compared to vinclozolin.
    • Retains the 3,5-dichlorophenyl moiety for target specificity .
(c) Target Compound
  • Structure : 3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
  • Key Features: Pyrrolidine substituent: Introduces conformational flexibility. Absence of chlorinated aryl groups may reduce environmental persistence.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituents Primary Use Key Features
Vinclozolin 286.11 3,5-Dichlorophenyl, 5-methyl, 5-vinyl Fungicide (gray mold) High stability, expired registration due to toxicity concerns
Myclozolin Not provided 3,5-Dichlorophenyl, 5-methoxymethyl, 5-methyl Fungicide (assumed) Increased hydrophilicity compared to vinclozolin
3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione 320.31* Pyrrolidinyl-dimethylfuran-carbonyl Unknown (potential fungicide) Enhanced lipophilicity, novel substituent architecture

*Calculated based on molecular formula C15H16N2O6.

Mechanistic and Physicochemical Insights

  • Bioactivity : Vinclozolin inhibits fungal spore formation by targeting succinate dehydrogenase (SDH) in mitochondria . The target compound’s furan group may alter binding kinetics due to steric effects.
  • Toxicity Profile : Chlorinated compounds like vinclozolin are associated with endocrine-disrupting effects, whereas the absence of halogens in the target compound may improve safety .

Q & A

Q. What are the established synthetic routes for 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

Pyrrolidine Functionalization : Coupling of 2,5-dimethylfuran-3-carbonyl chloride to the pyrrolidine ring under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Oxazolidine-2,4-dione Formation : Cyclization via carbodiimide-mediated coupling (e.g., DCC in DMF) at 25–40°C .
Critical conditions include:

  • Temperature Control : Excess heat may degrade the furan moiety.

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance intermediate stability .

  • Catalyst Use : Triethylamine or DMAP improves acylation efficiency .

    • Data Table : Synthetic Route Comparison
StepReagents/ConditionsYield (%)Key Reference
Furan CouplingDCM, 0°C, Et₃N65–72
CyclizationDCC/DMF, 30°C58–63

Q. How can structural elucidation be systematically approached using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups in the pyrrolidine and furan moieties .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the oxazolidine-dione ring .
  • X-ray Crystallography :
  • Grow single crystals via slow evaporation (acetonitrile/ethanol).
  • Analyze dihedral angles to confirm stereochemistry at the pyrrolidine-oxazolidine junction .

Q. What computational chemistry strategies are recommended for predicting reactivity or bioactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects of the dimethylfuran group on electrophilic reactivity .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with oxazolidine-dione affinity) .

Advanced Research Questions

Q. How should researchers design experiments to optimize stereochemical outcomes in multi-step syntheses?

  • Methodological Answer :
  • DOE (Design of Experiments) : Apply factorial designs to test variables (e.g., solvent polarity, temperature) on enantiomeric excess. For example:
  • Factors : Solvent (THF vs. DMF), catalyst loading (5–10 mol%).
  • Response Surface Methodology : Model interactions to identify optimal conditions .
  • Chiral Chromatography : Use HPLC with a Chiralpak AD-H column to monitor stereoselectivity post-synthesis .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Meta-Analysis Framework :

Standardize Assays : Compare protocols for cell lines, incubation times, and solvent controls (DMSO vs. PBS) .

Statistical Validation : Use ANOVA to assess inter-lab variability in dose-response curves .

  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show discrepancies .

Q. What advanced techniques assess metabolic stability and toxicity in preclinical studies?

  • Methodological Answer :
  • In Vitro Microsomal Assays :
  • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Calculate half-life (t₁/₂) using first-order kinetics.
  • CYP450 Inhibition Screening :
  • Use fluorogenic substrates (e.g., CYP3A4) to evaluate isoform-specific interactions .

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